[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid
Description
[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid (H₂Thz) is a thiazolothiazole (TTz) derivative functionalized with carboxylic acid groups at the 2- and 5-positions. This compound has garnered attention as a ligand for constructing metal-organic frameworks (MOFs) due to its rigid bicyclic structure and electron-deficient π-system, which enhances charge-transfer properties . H₂Thz-based MOFs, particularly those incorporating Ag⁺ ions, exhibit unique electrochemiluminescence (ECL) behavior, enabling co-reactant-free signal generation—a rare trait among ECL-active materials . The structural and electronic properties of H₂Thz make it a valuable candidate for applications in sensing and optoelectronics.
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O4S2/c9-5(10)3-7-1-2(14-3)8-4(13-1)6(11)12/h(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCDOUSGFOPEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(S1)C(=O)O)SC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181910 | |
| Record name | (1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27492-59-7 | |
| Record name | Thiazolo(5,4-d)thiazole-2,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027492597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC34407 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW925WM663 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid typically involves the condensation of appropriate thiazole derivatives. One common method involves the reaction of 4,4’-diformyl-2,2’-bithiazole with malonic acid in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups attached to the thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate and are carried out in polar solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Chemistry:
Photocatalysis: this compound is used in the design of covalent triazine frameworks for photocatalytic hydrogen production and dye degradation.
Material Science: Utilized in the synthesis of metal-organic frameworks and coordination polymers for luminescent applications.
Biology and Medicine:
Drug Design:
Industry:
Sensors: Employed in the creation of chemical sensors due to its luminescent properties and ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid exerts its effects is largely dependent on its application. In photocatalysis, the compound’s conjugated system allows for efficient absorption of visible light, leading to the generation of electron-hole pairs that drive catalytic reactions. In biological systems, its interaction with molecular targets may involve binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolo[5,4-d][1,3]thiazole Derivatives
Substituent-Dependent Properties
The functional groups attached to the thiazolo[5,4-d][1,3]thiazole core significantly influence physicochemical behavior:
- Electronic Effects : The electron-withdrawing carboxylic acid groups in H₂Thz enhance its π-acidity, facilitating metal coordination and MOF formation. In contrast, pyridinyl and pyrazolyl substituents (electron-donating) may improve solubility but reduce charge-transfer efficiency .
- Applications : H₂Thz’s carboxylates enable robust MOF construction for ECL-based sensing (e.g., glutathione detection), while pyridinyl/pyrazolyl analogs are underexplored but may suit catalysis or supramolecular chemistry .
Metal Coordination Behavior
- H₂Thz MOFs : Ag⁺-MOFs derived from H₂Thz exhibit unique co-reactant-free ECL due to Ag⁺’s redox activity, unlike Mn²⁺, Co²⁺, Zn²⁺, or Cu²⁺ analogs, which require K₂S₂O₈ .
- Comparison with Pyridinyl/Pyrazolyl Derivatives: No data exist on MOF formation with pyridinyl/pyrazolyl analogs, but their nitrogen-rich substituents could enable alternative coordination modes (e.g., bridging ligands) .
Comparison with Broader Thiazolo-Fused Heterocycles
Thiazolo[5,4-d]pyrimidine Derivatives
Thiazolo[5,4-d]pyrimidines (e.g., compounds 3l and 3m in ) share a thiazole ring but replace one thiazole with a pyrimidine. Key differences:
- Biological Activity : Thiazolo-pyrimidines act as angiogenesis inhibitors (IC₅₀ = 1.65–3.52 μM in HUVEC assays), whereas H₂Thz’s applications are material-focused (ECL, MOFs) .
- Electronic Structure : The pyrimidine ring introduces additional nitrogen atoms, increasing basicity and altering redox properties compared to H₂Thz’s electron-deficient TTz core .
Thiadiazolo[3,4-b]pyrazines
Thiadiazole-based analogs (e.g., [1,2,5]thiadiazolo[3,4-b]pyrazines) differ in ring composition (two sulfur atoms vs. H₂Thz’s two sulfur and two nitrogen atoms). These compounds exhibit distinct synthetic pathways (e.g., cyclization of diaminothiadiazoles) and are explored for optoelectronic materials but lack MOF-related studies .
Research Findings and Unique Advantages of H₂Thz
- Co-Reactant-Free ECL : The Ag⁺-MOF of H₂Thz generates ECL without K₂S₂O₈, a critical advantage for sensitive biosensing applications .
- Structural Versatility: H₂Thz’s carboxylic acids allow isoreticular MOF design with tunable pore sizes and metal nodes, unlike pyridinyl/pyrazolyl derivatives .
- Thermodynamic Stability : The rigid TTz core imparts thermal stability (>300°C) to H₂Thz-MOFs, surpassing many organic ligands .
Biological Activity
[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid is a heterocyclic compound known for its diverse biological activities. This article reviews its structure, synthesis, and significant biological properties, including antimicrobial and antimalarial activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 230.221 g/mol. The compound features two carboxylic acid groups and a thiazole ring system, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H2N2O4S2 |
| Molecular Weight | 230.221 g/mol |
| Stereochemistry | Achiral |
| Charge | Neutral |
Synthesis
The synthesis of this compound typically involves condensation reactions of dithiooxamide derivatives with various aldehydes under microwave conditions or conventional heating methods. This approach allows for the rapid formation of the thiazole framework while maintaining high yields.
Antimicrobial Properties
Research indicates that thiazolo derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives containing the thiazole moiety showed enhanced antibacterial effects compared to standard antibiotics like Oxytetracycline. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 7.8 µg/mL against specific bacterial strains.
Antimalarial Activity
The compound has also been evaluated for antimalarial properties. A structure-activity relationship (SAR) study revealed that modifications to the thiazole ring significantly influenced its potency against Plasmodium falciparum. Key findings include:
- In Vitro Activity : Compounds with specific electron-withdrawing groups exhibited higher antimalarial activity.
- Low Cytotoxicity : Certain derivatives demonstrated low toxicity in HepG2 cell lines while maintaining potent antimalarial effects.
Case Studies
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Leishmanicidal Activity : Hybrid phthalimido-thiazoles derived from the thiazolo framework showed promising leishmanicidal activity against Leishmania infantum. The compounds significantly reduced intracellular amastigote survival while enhancing nitric oxide production in treated macrophages.
Compound ID Activity Level Cytotoxicity 2j High Low 2m Moderate Moderate - Pin1 Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Pin1, an important target in cancer therapy. The most potent inhibitors had IC50 values in the low micromolar range.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
